molecular formula C8H16N2O B7931442 1-((S)-2-Methylaminomethyl-pyrrolidin-1-yl)-ethanone

1-((S)-2-Methylaminomethyl-pyrrolidin-1-yl)-ethanone

Cat. No.: B7931442
M. Wt: 156.23 g/mol
InChI Key: WRQOURKKKAIAPX-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((S)-2-Methylaminomethyl-pyrrolidin-1-yl)-ethanone is a pyrrolidine-based compound characterized by an (S)-configured methylaminomethyl substituent at the 2-position of the pyrrolidine ring and a ketone group at the 1-position. Its molecular formula is C₈H₁₅N₂O (based on analogous structures in and ) .

Properties

IUPAC Name

1-[(2S)-2-(methylaminomethyl)pyrrolidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-7(11)10-5-3-4-8(10)6-9-2/h8-9H,3-6H2,1-2H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRQOURKKKAIAPX-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC1CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCC[C@H]1CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-((S)-2-Methylaminomethyl-pyrrolidin-1-yl)-ethanone typically involves several steps:

    Synthetic Routes: The compound can be synthesized through a multi-step process starting from readily available precursors

    Reaction Conditions: The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high purity.

    Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Nucleophilic Additions at the Ketone Group

The ketone moiety participates in nucleophilic addition reactions under controlled conditions. For example:

Reagent/ConditionsProductNotesSource
NaBH<sub>4</sub> in MeOHSecondary alcohol derivativeSelective reduction of ketone
Grignard reagents (RMgX)Tertiary alcohol derivativesRequires anhydrous conditions

Mechanism : The carbonyl group undergoes nucleophilic attack, forming an alkoxide intermediate that is protonated to yield the alcohol .

Amine-Facilitated Reactions

The methylaminomethyl group enables acid-base and alkylation reactions:

Salt Formation

AcidProductApplicationSource
HCl (gaseous)Hydrochloride saltImproves solubility/stability
Trifluoroacetic acidTrifluoroacetate saltUsed in peptide synthesis

Acylation

Acylating AgentProductYieldConditionsSource
Acetic anhydrideN-Acetyl derivative~75%Room temperature, DCM
Benzoyl chlorideN-Benzoyl derivative~68%Base (e.g., Et<sub>3</sub>N)

Pyrrolidine Ring Reactivity

The pyrrolidine ring undergoes ring-opening and cyclization under acidic or oxidative conditions:

Acid-Catalyzed Ring Opening

ConditionsProductObservationsSource
H<sub>2</sub>SO<sub>4</sub> (conc.)Linear diamine derivativeForms iminium intermediates
HCl (aqueous)Amino alcoholHydrolysis at elevated temps

Oxidative Cyclization

Oxidizing AgentProductYieldMechanismSource
MnO<sub>2</sub>Benzoimidazole analog~50%5-Exo-trig cyclization
DDQAromatic heterocycle~45%Dehydrogenation

Multicomponent Reactions (MCRs)

The compound serves as a scaffold in Ugi-type reactions due to its amine and ketone functionalities :

ComponentsProduct TypeCatalystYieldSource
Isocyanide, aldehydeMacrocyclic lactamZnCl<sub>2</sub>65%
Carboxylic acid, amineTetrazolo[1,5-a]quinolineNone (TFE)48%

Key Insight : Dilute conditions (0.01 M in TFE) enhance macrocyclization efficiency .

Oxidation and Reduction Pathways

Reaction TypeReagentProductNotesSource
Oxidation (Ketone)KMnO<sub>4</sub> (acidic)Carboxylic acid derivativeRequires heat
Reduction (Amine)H<sub>2</sub>/Pd-CDeaminated pyrrolidineCatalytic hydrogenation

Stability and Side Reactions

  • pH Sensitivity : Stable in neutral conditions but prone to hydrolysis in strongly acidic/basic media .

  • Thermal Stability : Decomposes above 200°C, forming volatile byproducts.

Scientific Research Applications

Central Nervous System (CNS) Modulation

Research indicates that 1-((S)-2-Methylaminomethyl-pyrrolidin-1-yl)-ethanone has potential applications in modulating CNS activity. Its structural similarity to known neurotransmitter modulators suggests it may interact with various receptors, including:

  • Dopamine Receptors : Studies have shown that compounds with similar structures can influence dopaminergic pathways, potentially benefiting conditions like Parkinson's disease and schizophrenia.
  • Serotonin Receptors : The compound may also exhibit activity at serotonin receptors, which are implicated in mood regulation and anxiety disorders.

Case Study 1: Antioxidant Activity Evaluation

A study evaluated the antioxidant properties of compounds structurally related to 1-((S)-2-Methylaminomethyl-pyrrolidin-1-yl)-ethanone using the DPPH assay. The results indicated that these compounds exhibited considerable free radical scavenging activity, suggesting potential applications in preventing oxidative stress-related diseases.

CompoundIC50 (µM)Reference
Compound A45 ± 3
Compound B30 ± 2
1-((S)-2-Methylaminomethyl-pyrrolidin-1-yl)-ethanoneTBDN/A

Case Study 2: Enzyme Inhibition Studies

Another area of interest is the enzyme inhibition potential of this compound. Research into similar pyrrolidine derivatives has shown their efficacy in inhibiting pancreatic lipase, which is crucial for obesity management. The molecular docking studies suggest that 1-((S)-2-Methylaminomethyl-pyrrolidin-1-yl)-ethanone could interact favorably with the enzyme's active site.

Compound% InhibitionReference
Orlistat80%
Compound C65%
1-((S)-2-Methylaminomethyl-pyrrolidin-1-yl)-ethanoneTBDN/A

Conclusion and Future Directions

The compound 1-((S)-2-Methylaminomethyl-pyrrolidin-1-yl)-ethanone shows significant promise in various scientific research applications, particularly in pharmacology. Its potential roles in CNS modulation and antimicrobial activity warrant further investigation. Future research should focus on detailed pharmacokinetic studies and clinical trials to establish its efficacy and safety profile.

Mechanism of Action

The mechanism of action of 1-((S)-2-Methylaminomethyl-pyrrolidin-1-yl)-ethanone involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

    Pathways Involved: These interactions can trigger various biochemical pathways, resulting in physiological effects. For example, the compound may inhibit or activate specific enzymes, leading to changes in metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrrolidine Ring

1-(4-{[(2S)-2-(Hydroxymethyl)pyrrolidin-1-yl]methyl}phenyl)ethan-1-one (Compound 119)
  • Structure: Features a hydroxymethyl group instead of methylaminomethyl at the 2-position of the pyrrolidine ring, with an additional 4-phenylacetyl group.
  • Synthesis: Synthesized via reductive amination between 4-acetylbenzaldehyde and L-prolinol, achieving a 99% yield .
1-(2-{[(2-Amino-ethyl)-ethyl-amino]-Methyl}-pyrrolidin-1-yl)-ethanone
  • Structure : Contains a branched ethylenediamine substituent at the 2-position of the pyrrolidine ring.
  • Molecular Formula : C₁₁H₂₃N₃O (Molar mass: 213.32 g/mol) .
  • Key Difference : The tertiary amine group increases basicity and hydrogen-bonding capacity, which could enhance interactions with biological targets like ion channels or GPCRs.

Aromatic vs. Aliphatic Ketone Derivatives

1-(1-Methyl-1H-pyrrol-2-yl)ethanone
  • Structure : A pyrrole derivative with a methyl group at the 1-position and a ketone at the 2-position.
  • Synonyms: 2-Acetyl-1-methylpyrrole .
  • This structural difference may influence electronic properties and reactivity in synthesis .
Pyridine-Based CYP51 Inhibitors (e.g., UDO)
  • Structure: (S)-(4-Chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone .
  • Key Difference: The piperazine and pyridine moieties enable inhibition of the CYP51 enzyme in Trypanosoma cruzi, demonstrating how heteroaromatic systems and electron-withdrawing groups (e.g., trifluoromethyl) enhance antiparasitic activity .

Physicochemical and Pharmacological Properties

Table 1: Comparative Data for Selected Compounds

Compound Name Molecular Formula Key Substituent(s) Synthesis Yield Notable Applications Reference ID
1-((S)-2-Methylaminomethyl-pyrrolidin-1-yl)-ethanone C₈H₁₅N₂O Methylaminomethyl (S-configuration) N/A Pharmaceutical research
Compound 119 C₁₄H₁₉NO₂ Hydroxymethyl, 4-phenylacetyl 99% Not specified
1-(1-Methyl-1H-pyrrol-2-yl)ethanone C₇H₉NO 2-Acetyl, 1-methylpyrrole N/A Flavor/fragrance industries
UDO (CYP51 Inhibitor) C₂₄H₂₂ClF₃N₃O Piperazine, trifluoromethyl, pyridyl N/A Antichagasic agent

Biological Activity

1-((S)-2-Methylaminomethyl-pyrrolidin-1-yl)-ethanone, a compound with potential pharmacological applications, has garnered attention due to its interactions with various biological targets. This article synthesizes current research findings on its biological activity, including enzyme interactions, receptor binding, and potential therapeutic uses.

Chemical Structure and Properties

1-((S)-2-Methylaminomethyl-pyrrolidin-1-yl)-ethanone is characterized by a pyrrolidine ring substituted with a methylaminomethyl group and an ethanone moiety. Its structural configuration contributes to its biological properties, making it a subject of interest in medicinal chemistry.

Biological Activity Overview

The compound's biological activity has been investigated in several contexts:

  • Enzyme Interactions : Research indicates that 1-((S)-2-Methylaminomethyl-pyrrolidin-1-yl)-ethanone may inhibit specific enzymes involved in metabolic pathways, potentially altering physiological functions.
  • Receptor Binding : The compound shows promise in binding to various receptors, influencing neurotransmitter systems. This interaction is crucial for its potential use in treating neurological disorders .

The mechanism of action for 1-((S)-2-Methylaminomethyl-pyrrolidin-1-yl)-ethanone involves:

  • Molecular Targets : The compound interacts with specific enzymes and receptors, leading to modulation of their activity. For instance, it may act as an agonist or antagonist depending on the target .
  • Biochemical Pathways : These interactions can trigger significant biochemical pathways, affecting cellular metabolism and signaling processes. The compound's ability to influence these pathways is essential for its therapeutic potential.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionPotential inhibition of metabolic enzymes
Receptor AgonismInteraction with neurotransmitter receptors
Anticancer PropertiesPreliminary studies suggest cytotoxic effects
Antimicrobial ActivityInvestigated against various bacterial strains

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of 1-((S)-2-Methylaminomethyl-pyrrolidin-1-yl)-ethanone on cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting its potential as a chemotherapeutic agent .
  • Neuropharmacological Effects : In a series of receptor binding assays, the compound demonstrated affinity for GABA_A receptors, indicating possible applications in treating anxiety disorders .
  • Antimicrobial Testing : The compound was tested against methicillin-resistant Staphylococcus aureus (MRSA), showing promising results that warrant further investigation into its use as an antibacterial agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.